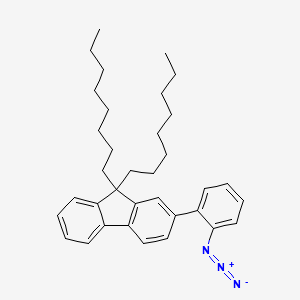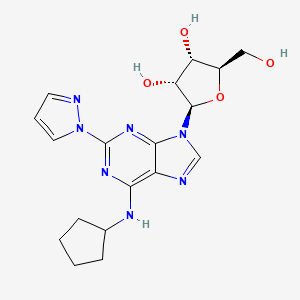![molecular formula C23H20O3S B12597866 9H-Thioxanthen-9-one, 3-[4-(1,1-dimethylethyl)phenyl]-, 10,10-dioxide CAS No. 890045-43-9](/img/structure/B12597866.png)
9H-Thioxanthen-9-one, 3-[4-(1,1-dimethylethyl)phenyl]-, 10,10-dioxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9H-Thioxanthen-9-one, 3-[4-(1,1-dimethylethyl)phenyl]-, 10,10-dioxide: is a chemical compound belonging to the thioxanthone family. Thioxanthones are known for their photophysical properties and are widely used in various applications, including photoinitiators for polymerization processes and as components in organic light-emitting diodes (OLEDs).
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 9H-Thioxanthen-9-one, 3-[4-(1,1-dimethylethyl)phenyl]-, 10,10-dioxide typically involves the following steps:
Starting Materials: The synthesis begins with thioxanthone and 4-(1,1-dimethylethyl)phenyl derivatives.
Oxidation: The thioxanthone derivative undergoes oxidation to introduce the 10,10-dioxide functionality.
Substitution: The 4-(1,1-dimethylethyl)phenyl group is introduced through a substitution reaction.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale oxidation and substitution reactions under controlled conditions to ensure high yield and purity. Specific details on industrial methods are often proprietary and may vary between manufacturers.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo further oxidation reactions, potentially altering its photophysical properties.
Reduction: Reduction reactions can revert the dioxide functionality back to the parent thioxanthone.
Substitution: Various substitution reactions can introduce different functional groups, modifying the compound’s properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or aryl halides are used in the presence of catalysts.
Major Products:
Oxidation Products: Further oxidized thioxanthone derivatives.
Reduction Products: Thioxanthone.
Substitution Products: Various substituted thioxanthone derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Photoinitiators: Used in polymerization processes to initiate the curing of resins and coatings.
OLEDs: Employed in the development of organic light-emitting diodes due to their efficient light-emitting properties.
Biology and Medicine:
Photosensitizers: Investigated for use in photodynamic therapy for cancer treatment.
Fluorescent Probes: Utilized in biological imaging due to their fluorescent properties.
Industry:
Photocatalysts: Used in photocatalytic processes for environmental applications.
Dyes and Pigments: Incorporated into dyes and pigments for various industrial applications.
Wirkmechanismus
The mechanism of action of 9H-Thioxanthen-9-one, 3-[4-(1,1-dimethylethyl)phenyl]-, 10,10-dioxide involves its ability to absorb light and undergo photochemical reactions. The compound’s photophysical properties are attributed to its molecular structure, which allows for efficient light absorption and emission. In biological applications, it can generate reactive oxygen species upon light activation, leading to cell damage and apoptosis in targeted cancer cells.
Vergleich Mit ähnlichen Verbindungen
- 9H-Thioxanthen-9-one, 3,6-bis[4-(diphenylamino)phenyl]-, 10,10-dioxide
- Isopropyl-9H-thioxanthen-9-one
- 2-[4-(Diphenylamino)phenyl]-9H-thioxanthen-9-one-10,10-dioxide
Comparison:
- Photophysical Properties: While all these compounds share similar photophysical properties, the specific substituents can significantly alter their absorption and emission spectra.
- Applications: The unique substituents in 9H-Thioxanthen-9-one, 3-[4-(1,1-dimethylethyl)phenyl]-, 10,10-dioxide make it particularly suitable for applications requiring specific light absorption and emission characteristics, such as in OLEDs and photodynamic therapy.
- Reactivity: The presence of different substituents can also influence the compound’s reactivity in various chemical reactions, making it more or less suitable for specific applications.
Eigenschaften
CAS-Nummer |
890045-43-9 |
|---|---|
Molekularformel |
C23H20O3S |
Molekulargewicht |
376.5 g/mol |
IUPAC-Name |
3-(4-tert-butylphenyl)-10,10-dioxothioxanthen-9-one |
InChI |
InChI=1S/C23H20O3S/c1-23(2,3)17-11-8-15(9-12-17)16-10-13-19-21(14-16)27(25,26)20-7-5-4-6-18(20)22(19)24/h4-14H,1-3H3 |
InChI-Schlüssel |
MNTCISLXIUHITN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=CC3=C(C=C2)C(=O)C4=CC=CC=C4S3(=O)=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-(Decyloxy)-6-{[4-(heptyloxy)anilino]methylidene}cyclohexa-2,4-dien-1-one](/img/structure/B12597805.png)
![1-[4-(Dibromomethyl)phenyl]ethan-1-one](/img/structure/B12597811.png)
![4-[Bis(ethylsulfanyl)methyl]-2-methoxy-1-[(prop-2-en-1-yl)oxy]benzene](/img/structure/B12597819.png)
![N-{2-[(3-Cyano-8-methyl-2-quinolinyl)amino]ethyl}-3-methoxybenzamide](/img/structure/B12597827.png)
![5-hydroxy-4-[4-(pyrrolidin-1-ylmethyl)phenyl]-2H-isoquinolin-1-one](/img/structure/B12597835.png)
![2,5-Pyrrolidinedione, 3,3-diphenyl-1-[3-(4-phenyl-1-piperazinyl)propyl]-](/img/structure/B12597840.png)
![2-[(5,7-Dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]-N-(2-furylmethyl)acetamide](/img/structure/B12597848.png)

![N-cyclopropyl-4-fluoro-N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]benzenesulfonamide](/img/structure/B12597864.png)


![[1,1'-Biphenyl]-4-sulfonamide, N-(4-hydroxybutyl)-3'-nitro-](/img/structure/B12597882.png)
![3-Hydroxy-N-[3-(2-phenylethoxy)phenyl]benzamide](/img/structure/B12597889.png)
